molecular formula C22H23ClN4O4 B15003455 1-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15003455
M. Wt: 442.9 g/mol
InChI Key: OOOUKJMMYXCTMJ-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a diazino-pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dimethoxyphenyl intermediates, followed by their coupling with the diazino-pyrimidine core under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-BROMOPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
  • 1-(2-FLUOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE

Uniqueness

1-(2-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenyl and dimethoxyphenyl groups, along with the diazino-pyrimidine core, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H23ClN4O4

Molecular Weight

442.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H23ClN4O4/c1-30-18-8-7-14(11-19(18)31-2)9-10-26-12-15-20(24-13-26)27(22(29)25-21(15)28)17-6-4-3-5-16(17)23/h3-8,11,24H,9-10,12-13H2,1-2H3,(H,25,28,29)

InChI Key

OOOUKJMMYXCTMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4Cl)OC

Origin of Product

United States

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